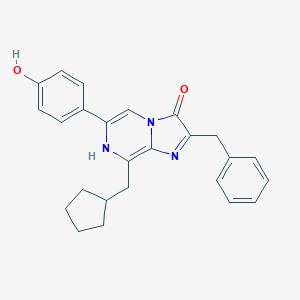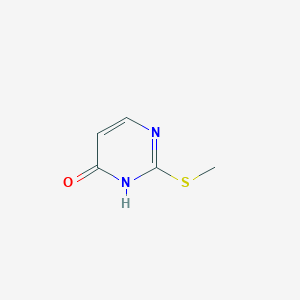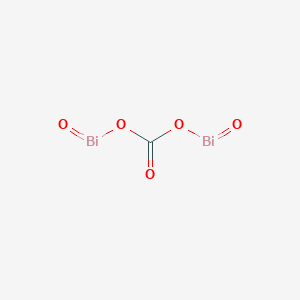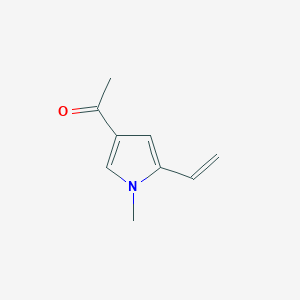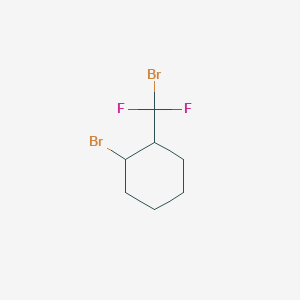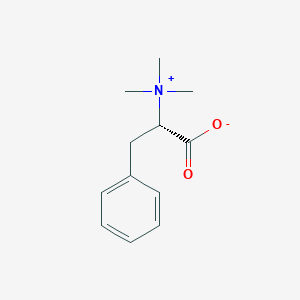
オランチアミド
概要
説明
Aurantiamide is a naturally occurring dipeptide compound that has garnered significant interest due to its diverse biological activities. It is primarily isolated from various natural sources, including plants like Piper aurantiacum and fungi such as Aspergillus penicilloides . Aurantiamide and its derivatives, such as aurantiamide acetate, exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
科学的研究の応用
Aurantiamide has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique chemical properties and reactivity .
Biology:
- Investigated for its role in inhibiting cysteine proteinases, particularly cathepsin L and B .
- Studied for its effects on endothelial function and nitric oxide synthase expression .
Medicine:
- Exhibits anti-inflammatory, antioxidant, and anticancer properties .
- Potential therapeutic agent for conditions like rheumatoid arthritis and Alzheimer’s disease .
Industry:
- Used in the development of new pharmaceuticals and therapeutic agents.
- Studied for its potential use in anti-inflammatory and analgesic drugs .
作用機序
Aurantiamide exerts its effects through various molecular targets and pathways:
Inhibition of Cysteine Proteinases: Aurantiamide inhibits enzymes like cathepsin L and B, which play a role in inflammatory processes.
Suppression of NLRP3 Inflammasome: Aurantiamide targets the NLRP3 inflammasome, reducing neuroinflammation and improving cognitive function in Alzheimer’s disease models.
Enhancement of Nitric Oxide Synthase Expression: Aurantiamide increases the expression of endothelial nitric oxide synthase, improving vascular function.
将来の方向性
生化学分析
Biochemical Properties
Aurantiamide plays a significant role in biochemical reactions. It interacts with endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in vascular homeostasis . The nature of these interactions involves the modulation of eNOS expression and activity .
Cellular Effects
Aurantiamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating eNOS expression, which in turn affects vascular fluidity and the production of reactive oxygen and nitrogen species (ROS/RNS) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Aurantiamide exerts its effects through binding interactions with biomolecules such as eNOS, leading to changes in enzyme activity and gene expression . This results in decreased ROS/RNS production and improved endothelial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurantiamide have been observed over time. It has been shown to improve endothelium-mediated relaxation and decrease renovascular ROS/RNS production in hypertensive rats . Long-term effects on cellular function have also been observed, including increased eNOS protein expression in aorta and human umbilical vein endothelial cells (HUVEC) at non-toxic doses .
Dosage Effects in Animal Models
In animal models, the effects of Aurantiamide vary with different dosages. For instance, in a rat model of renovascular arterial hypertension, Aurantiamide treatment significantly decreased mean blood pressure . No toxic or adverse effects were reported at the administered doses .
Metabolic Pathways
Aurantiamide is involved in the nitric oxide signaling pathway, where it interacts with eNOS . This interaction can affect metabolic flux and metabolite levels, particularly those related to nitric oxide production .
Transport and Distribution
Its effects on eNOS expression suggest that it may interact with cellular transporters or binding proteins .
Subcellular Localization
Given its interaction with eNOS, it is plausible that Aurantiamide may be localized to areas of the cell where eNOS is present .
準備方法
Synthetic Routes and Reaction Conditions: Aurantiamide can be synthesized through chemical reactions involving the oxidation and esterification of phenolic compounds and nicotine amines . The synthesis typically involves the use of reagents such as acetic anhydride, pyridine, and sodium borohydride . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of aurantiamide often involves fermentation processes using microorganisms like Aspergillus penicilloides . The fermentation broth is processed to isolate and purify aurantiamide acetate, which can then be further modified to obtain aurantiamide .
化学反応の分析
Types of Reactions: Aurantiamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride and pyridine are often used for esterification reactions.
Major Products: The major products formed from these reactions include aurantiamide acetate and other derivatives that exhibit enhanced pharmacological activities .
類似化合物との比較
Aurantiamide shares similarities with other dipeptide compounds but also has unique properties that set it apart:
Similar Compounds:
Piperine: Found in black pepper, exhibits anti-inflammatory and antioxidant activities.
Pipercide: Another compound from pepper with similar pharmacological properties.
N-benzoyltyramine methyl ether: An amide alkaloid with antiproliferative activities.
Uniqueness:
- Aurantiamide’s ability to inhibit specific cysteine proteinases and its role in suppressing the NLRP3 inflammasome make it unique among similar compounds .
- Its diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, further distinguishes it from other dipeptides .
特性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKECXWDNCRTM-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893261 | |
| Record name | Aurantiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58115-31-4 | |
| Record name | N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurantiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of aurantiamide acetate?
A1: Aurantiamide acetate exhibits a range of biological activities, including:
- Anticancer activity: Studies have demonstrated its ability to inhibit the growth of malignant gliomas [], possibly by blocking autophagic flux.
- Anti-inflammatory activity: It has shown efficacy in reducing inflammation in models of lipopolysaccharide-induced acute lung injury [], potentially through modulation of the NF-κB and PI3K/AKT signaling pathways.
- Antinociceptive activity: Aurantiamide acetate has demonstrated pain-reducing effects. []
Q2: How does aurantiamide acetate exert its anticancer effects?
A2: Research suggests that aurantiamide acetate might suppress the growth of malignant gliomas by inhibiting autophagic flux []. This process involves the degradation and recycling of cellular components. By disrupting this process, aurantiamide acetate could potentially induce cell death in cancer cells.
Q3: Does aurantiamide acetate interact with specific molecular targets?
A3: Yes, aurantiamide acetate has been identified as a selective inhibitor of cathepsin L [, ], a lysosomal cysteine protease involved in various physiological and pathological processes.
Q4: What is the role of NLRP3 inflammasome in aurantiamide's activity?
A4: Research indicates that aurantiamide can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation []. This suggests a potential mechanism for its anti-inflammatory effects.
Q5: How does aurantiamide affect microglial cells?
A5: Studies have shown that aurantiamide can promote the M2 polarization of microglial cells [], which are immune cells in the brain. M2 polarization is associated with anti-inflammatory effects and tissue repair, suggesting a potential role for aurantiamide in neurodegenerative diseases.
Q6: What is the molecular formula and weight of aurantiamide acetate?
A6: The molecular formula of aurantiamide acetate is C29H32N2O5, and its molecular weight is 488.58 g/mol. []
Q7: What spectroscopic techniques are used to characterize aurantiamide acetate?
A7: Various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and MS, are commonly employed to elucidate the structure of aurantiamide acetate. [, , , ] These techniques provide valuable information about the compound's connectivity, stereochemistry, and molecular weight.
Q8: What is the absolute configuration of aurantiamide acetate from marine organisms?
A8: The absolute configuration of aurantiamide acetate isolated from the marine red alga Caloglossa leprieurii has been determined as 4S,7S. []
Q9: How do structural modifications of aurantiamide acetate affect its biological activity?
A9: Modifications to the N-terminal substitution and the amino acid residue of aurantiamide acetate have been explored to assess their impact on analgesic and anti-inflammatory activity []. These studies have identified pentapeptides and tricosamers as promising derivatives with enhanced potency compared to the parent compound.
Q10: Have any hybrid molecules incorporating aurantiamide acetate been developed?
A10: Yes, researchers have synthesized hybrid molecules combining aurantiamide acetate with isopropylated genipin, aiming to enhance its anti-inflammatory properties. These hybrids have shown promising results in inhibiting TNF-α secretion and reducing NO production, potentially through the modulation of NF-κB and MAPK signaling pathways [].
Q11: What is known about the pharmacokinetics of aurantiamide and aurantiamide acetate?
A11: A study in rats revealed that aurantiamide and aurantiamide acetate are rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.2 hours []. Both compounds undergo extensive metabolism, with concentrations decreasing by about 90% within 4 hours, indicating efficient elimination and minimal risk of tissue accumulation.
Q12: Have any biomarkers been identified for monitoring aurantiamide acetate's therapeutic effects?
A12: While specific biomarkers for aurantiamide acetate are yet to be established, research has highlighted potential targets. For instance, transcriptomic analysis of lung epithelial cells treated with aurantiamide acetate revealed significant changes in gene expression related to inflammation and adhesion, suggesting these pathways as potential areas for biomarker development [].
Q13: How is computational chemistry being utilized in aurantiamide research?
A13: Computational approaches such as molecular docking and molecular dynamics simulations are extensively used to study the interactions of aurantiamide and its derivatives with various target proteins. [, , , , , , ] These methods provide valuable insights into binding modes, affinities, and potential mechanisms of action.
Q14: Have any quantitative structure-activity relationship (QSAR) models been developed for aurantiamide derivatives?
A14: Yes, QSAR models have been developed to predict the biological activity of aurantiamide derivatives. [] These models correlate structural features of the molecules with their observed activity, aiding in the design of new and more potent analogs.
Q15: What is known about the toxicity and safety profile of aurantiamide acetate?
A15: While aurantiamide acetate has demonstrated promising biological activities, information regarding its toxicity and safety profile is limited. Further research, particularly in vivo studies, is crucial to assess potential adverse effects and determine safe and effective doses for therapeutic applications.
Q16: From which natural sources are aurantiamide and its acetate derivative obtained?
A16: Aurantiamide and aurantiamide acetate have been isolated from various plant sources, including:
- Clematis terniflora DC []
- Portulaca oleracea L. (purslane) []
- Hedyotis corymbosa Lamk. []
- Caloglossa leprieurii (red alga) []
- Dianthus superbus []
- Aspergillus penicilloides (fungus) []
- Gomphrena celosioides []
- Murraya exotica []
- Houttuynia cordata []
- Cichorium intybus L. []
- Cordyceps sinensis []
- Nerviliae fordii []
- Selaginella involven Spring []
- Ligularia narynensis []
- Arisaema erubescens []
- Sigmadocia cymiformis Esper (marine sponge) []
- Dregea volubilis []
- Areca catechu []
- Viola yedoensis [, ]
- Inula cappa []
- Vitex leptobotrys []
- Rhizoma Iridis Tectori []
- Angiopteris fokiensis []
- Artemisia lactiflora []
- Crateva adansonii DC []
- Gomphrena agrestis []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



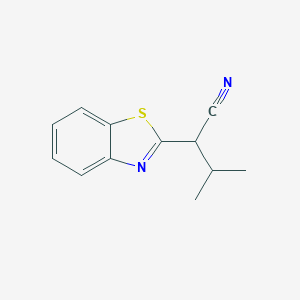
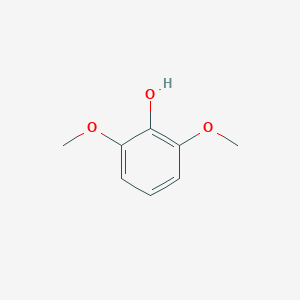

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
